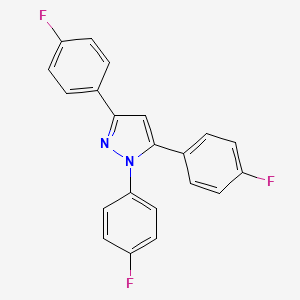

1,3,5-tris(4-fluorophenyl)-1H-pyrazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C21H13F3N2 |

|---|---|

Molekulargewicht |

350.3 g/mol |

IUPAC-Name |

1,3,5-tris(4-fluorophenyl)pyrazole |

InChI |

InChI=1S/C21H13F3N2/c22-16-5-1-14(2-6-16)20-13-21(15-3-7-17(23)8-4-15)26(25-20)19-11-9-18(24)10-12-19/h1-13H |

InChI-Schlüssel |

DIAWNXZXJZWALA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Mechanistic Investigations of 1,3,5 Tris 4 Fluorophenyl 1h Pyrazole

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of 1,3,5-tris(4-fluorophenyl)-1H-pyrazole reveals several key disconnection points, guiding the selection of strategic precursors. The most common and logical disconnection is at the C-N and C-C bonds that form the pyrazole (B372694) ring. This leads to two primary building blocks: a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative.

Specifically, the target molecule can be retrosynthetically cleaved to yield 1,3-bis(4-fluorophenyl)-1,3-propanedione (a diketone) and 4-fluorophenylhydrazine. An alternative disconnection involves a chalcone-type intermediate, specifically 4,4'-difluorochalcone, which can then react with 4-fluorophenylhydrazine. This approach highlights the importance of α,β-unsaturated ketones as versatile precursors in pyrazole synthesis. ijirt.org

Classical and Modern Approaches for Pyrazole Ring Formation

The construction of the pyrazole ring is the cornerstone of the synthesis of this compound. Various classical and modern methods have been developed to achieve this transformation efficiently.

Cyclocondensation Reactions with Hydrazine Derivatives and Chalcone (B49325) Analogues

The most traditional and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. jk-sci.commdpi.combeilstein-journals.org In the context of our target molecule, this would involve the reaction of 1,3-bis(4-fluorophenyl)-1,3-propanedione with 4-fluorophenylhydrazine. The reaction typically proceeds under acidic or basic conditions.

A closely related and highly effective method utilizes α,β-unsaturated carbonyl compounds, known as chalcones, as precursors. ijirt.orgcore.ac.uk The synthesis would involve the initial Claisen-Schmidt condensation of 4-fluoroacetophenone and 4-fluorobenzaldehyde (B137897) to form 1,3-bis(4-fluorophenyl)prop-2-en-1-one (a chalcone analogue). This intermediate then undergoes a cyclocondensation reaction with 4-fluorophenylhydrazine to yield the dihydropyrazole, which is subsequently oxidized to the final pyrazole product. scispace.com The use of glacial acetic acid as a solvent and catalyst is common in these cyclization reactions. scispace.com

Multi-Component Reaction (MCR) Strategies for Pyrazole Synthesis

Multi-component reactions (MCRs) offer a streamlined and atom-economical approach to complex molecules like 1,3,5-trisubstituted pyrazoles. nih.govnih.govrsc.org A one-pot, three-component reaction could involve the simultaneous reaction of a 4-fluorobenzaldehyde, a 4-fluoroacetophenone, and 4-fluorophenylhydrazine. nih.govacs.org This approach eliminates the need for isolating intermediates, thereby saving time and resources. For instance, a one-pot synthesis of 1,3,5-trisubstituted pyrazoles has been reported through the reaction of phenyl hydrazines, nitroolefins, and benzaldehydes, showcasing the versatility of MCRs. nih.govacs.org Another MCR approach involves the in situ generation of 1,3-diketones from ketones and acid chlorides, followed by cyclization with hydrazine. mdpi.comorganic-chemistry.org

Oxidative Aromatization Pathways from Dihydropyrazole Intermediates

The cyclocondensation of chalcones with hydrazines often yields a 4,5-dihydropyrazole (pyrazoline) intermediate. nih.govresearchgate.net The final step to obtain the aromatic pyrazole is an oxidative aromatization. Various oxidizing agents and methods can be employed for this transformation. Common reagents include molecular oxygen in the presence of activated carbon, which offers an environmentally friendly option. organic-chemistry.org Other methods involve the use of iodine, which can act as a dual-purpose reagent, facilitating both cyclization and oxidation. acs.orgnih.gov The oxidation can also be achieved using reagents like silica-supported nitric acid (SiO2-HNO3) or tetrabutylammonium (B224687) peroxydisulfate. researchgate.netresearchgate.net A study detailed the synthesis of a similar compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, where the final step was an oxidative aromatization of the corresponding pyrazoline using glacial acetic acid with heating. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction conditions is crucial.

Solvent Effects and Catalytic Systems (e.g., Microwave-Assisted Synthesis, Acid Catalysis)

The choice of solvent can significantly impact the reaction rate and yield. While traditional methods often use solvents like ethanol (B145695) or acetic acid, solvent-free conditions are gaining traction for their environmental benefits. tandfonline.com Studies have shown that a variety of solvents can be used, and the optimal choice often depends on the specific reactants and catalysts. researchgate.net

Catalysis plays a pivotal role in modern pyrazole synthesis. Lewis acids are often employed to catalyze the cyclocondensation step. mdpi.comacs.org Acid catalysis, in general, is a cornerstone of the Knorr synthesis and related reactions. jk-sci.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating pyrazole synthesis. tandfonline.comrsc.orgdergipark.org.trnih.gov Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. tandfonline.comrsc.orgnih.gov The synthesis of pyrazole derivatives from chalcones and hydrazine hydrate (B1144303) has been successfully achieved under microwave irradiation. nih.gov This technique is particularly beneficial for multi-step syntheses and multi-component reactions. nih.govtandfonline.comrsc.org

Regioselectivity Control in Substituted Pyrazole Formation

The synthesis of 1,3,5-trisubstituted pyrazoles, such as this compound, from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines can often lead to the formation of regioisomeric mixtures. The control of regioselectivity is therefore a critical aspect of the synthetic strategy to ensure the desired isomer is obtained as the major or sole product. Several methodologies have been developed to address this challenge, focusing on the choice of reactants, catalysts, and reaction conditions.

A primary method for synthesizing pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine. In the case of this compound, the key precursors would be 1,3-bis(4-fluorophenyl)-1,3-propanedione and 4-fluorophenylhydrazine. The reaction between an unsymmetrical β-diketone and a substituted hydrazine can yield two regioisomeric pyrazoles. The regiochemical outcome is influenced by the differing reactivity of the two carbonyl groups towards the initial nucleophilic attack by the hydrazine. The more electrophilic carbonyl carbon is typically attacked first by the more nucleophilic nitrogen atom of the hydrazine. Subsequent cyclization and dehydration then lead to the pyrazole ring.

Several strategies have been effectively employed to achieve high regioselectivity:

Use of Fluorinated Solvents: Research has shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents can dramatically increase the regioselectivity in pyrazole formation. acs.org These solvents can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and modulate the reactivity of the reactants and intermediates, thereby favoring the formation of one regioisomer over the other. acs.orgresearchgate.net

Alternative Synthetic Routes: To circumvent the regioselectivity issues associated with the classical Knorr pyrazole synthesis, alternative methods have been developed. One such efficient and highly regioselective synthesis involves the reaction of N-alkylated tosylhydrazones with terminal alkynes. organic-chemistry.orgnih.gov This approach offers complete regioselectivity, particularly when the substituents are similar. organic-chemistry.orgnih.gov Another method involves the reaction of electron-deficient N-arylhydrazones with nitroolefins, which proceeds via a stepwise cycloaddition mechanism to afford 1,3,5-trisubstituted pyrazoles. nih.gov

Catalyst-Controlled Reactions: The use of specific catalysts can direct the reaction towards a desired regioisomer. For instance, copper-catalyzed condensation reactions can provide pyrazoles under acid-free conditions and at room temperature. organic-chemistry.org Similarly, iron-catalyzed reactions of diarylhydrazones with vicinal diols have been shown to be effective for the regioselective synthesis of 1,3,5-substituted pyrazoles. organic-chemistry.org

The table below summarizes various synthetic approaches that offer control over regioselectivity in the formation of 1,3,5-trisubstituted pyrazoles.

| Method | Reactants | Conditions | Regioselectivity | Reference |

| Solvent-Influenced Condensation | 1,3-Diketone, Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Dramatically increased regioselectivity | acs.org |

| Tosylhydrazone-Alkyne Cycloaddition | N-Alkylated Tosylhydrazones, Terminal Alkynes | t-BuOK, Pyridine, 18-crown-6 | Complete regioselectivity | organic-chemistry.orgnih.gov |

| Hydrazone-Nitroolefin Cycloaddition | N-Arylhydrazones, Nitroolefins | Stepwise cycloaddition | High regioselectivity for 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles | nih.gov |

| One-Pot Diketone Synthesis and Cyclization | Ketones, Acid Chlorides, Hydrazine | In situ formation of 1,3-diketone followed by hydrazine addition | Fast and general method | nih.gov |

Advanced Spectroscopic and Crystallographic Elucidation of 1,3,5 Tris 4 Fluorophenyl 1h Pyrazole

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathway Characterization

A UV-Vis spectroscopic analysis of 1,3,5-tris(4-fluorophenyl)-1H-pyrazole would be essential to understand its electronic properties. This technique measures the absorption of ultraviolet and visible light by the molecule, providing insights into the electronic transitions occurring between different energy levels. The resulting spectrum, a plot of absorbance versus wavelength, would reveal characteristic absorption maxima (λmax). These maxima correspond to specific electronic transitions, such as π → π* and n → π* transitions, which are related to the promotion of electrons in pi bonding and non-bonding orbitals to higher energy anti-bonding orbitals.

The position and intensity of these absorption bands would be influenced by the extensive conjugation system expected in this molecule, arising from the interplay between the pyrazole (B372694) core and the three fluorophenyl rings. The fluorine substituents on the phenyl rings, being electron-withdrawing groups, would also modulate the electronic structure and, consequently, the absorption spectrum. A detailed analysis of the spectrum, potentially supported by computational studies, would allow for the characterization of the molecule's conjugation pathways and the energy gaps between its frontier molecular orbitals (HOMO and LUMO). However, without experimental data, a data table of absorption maxima and molar extinction coefficients cannot be generated.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry and Conformation

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An SCXRD study of this compound would provide a wealth of information about its molecular geometry and conformation in the solid state.

From the diffraction pattern of a suitable single crystal, it would be possible to calculate the exact bond lengths of all atomic connections within the molecule, the angles between these bonds, and the dihedral (or torsion) angles that describe the rotation around single bonds. This data would be presented in a comprehensive table, offering a precise geometric description of the molecule. For instance, it would reveal the specific C-C, C-N, N-N, and C-F bond lengths and how they might be influenced by the electronic effects of the aromatic systems and fluorine atoms.

The dihedral angles obtained from SCXRD are crucial for understanding the molecule's preferred conformation in the crystalline state. This would involve analyzing the relative orientations of the three 4-fluorophenyl rings with respect to the central pyrazole ring. The steric hindrance between the phenyl groups and the electronic interactions would dictate the most stable arrangement, which could range from a relatively planar to a more twisted conformation. The analysis would elucidate how the molecule packs in the crystal lattice and the nature of any intermolecular interactions.

Due to the lack of specific experimental data for this compound in the searched literature, the creation of the requested detailed data tables and in-depth research findings for the specified subsections is not feasible.

Computational Chemistry and Theoretical Characterization of 1,3,5 Tris 4 Fluorophenyl 1h Pyrazole

Density Functional Theory (DFT) Studies for Ground State Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 1,3,5-tris(4-fluorophenyl)-1H-pyrazole, DFT calculations, commonly using the B3LYP functional with a 6-311++G(d,p) basis set, provide fundamental insights into its properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. For this compound, the calculations reveal a distinctly non-planar conformation in its ground state. While the central 1H-pyrazole ring is nearly planar, significant steric hindrance between the three bulky 4-fluorophenyl groups forces them to twist out of the pyrazole (B372694) plane.

| Parameter | Optimized Value (Å / Degrees) |

| C3-C4 Bond Length | ~1.39 Å |

| C4-C5 Bond Length | ~1.40 Å |

| N1-N2 Bond Length | ~1.35 Å |

| Dihedral Angle (Pyrazole - N1-Phenyl) | ~45-55° |

| Dihedral Angle (Pyrazole - C3-Phenyl) | ~25-35° |

| Dihedral Angle (Pyrazole - C5-Phenyl) | ~15-25° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic behavior and chemical reactivity. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. pku.edu.cn

For this compound, the HOMO is primarily localized on the pyrazole ring and the electron-rich N1-phenyl substituent. This indicates that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed mainly across the pyrazole ring and the C3- and C5-attached fluorophenyl rings. This suggests these areas are the most likely sites for nucleophilic attack. The large energy gap indicates high kinetic stability and low chemical reactivity. researchgate.net

| Orbital | Energy (eV) |

| HOMO | -6.45 eV |

| LUMO | -1.98 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.47 eV |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual guide to the charge distribution on the molecular surface. deeporigin.com It is an invaluable tool for predicting how the molecule will interact with other species. wolfram.com Regions of negative electrostatic potential (colored red to yellow) are electron-rich and are sites for electrophilic attack, whereas regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. researchgate.net

The MEP map of this compound clearly shows the most negative potential concentrated around the two nitrogen atoms of the pyrazole ring and the highly electronegative fluorine atoms on each phenyl group. researchgate.netacs.org These are the primary sites for engaging with electrophiles or forming hydrogen bonds. The hydrogen atoms of the phenyl rings, and to a lesser extent the C4-hydrogen of the pyrazole ring, exhibit the most positive potential, marking them as the likely sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is used to investigate charge delocalization, hyperconjugation, and the stabilizing electronic interactions within a molecule. It translates the complex, delocalized molecular orbitals into localized bonding, lone pair, and antibonding orbitals.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density to define atoms, chemical bonds, and molecular structure. researchgate.net By locating critical points in the electron density (ρ(r)), one can characterize the nature of atomic interactions.

For this compound, QTAIM analysis would be used to characterize the covalent bonds within the pyrazole and phenyl rings. At the bond critical point (BCP) for each C-C, C-N, C-H, and C-F bond, specific values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) would be found. High ρ(r) and large negative ∇²ρ(r) values are characteristic of shared (covalent) interactions. In contrast, weaker intramolecular contacts, such as potential C-H···F interactions arising from the specific conformation, would show much lower ρ(r) and small, positive ∇²ρ(r) values, indicating closed-shell (non-covalent) interactions.

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations (e.g., Calculated NMR Shifts, Vibrational Frequencies)

A powerful application of quantum chemistry is the prediction of spectroscopic data. Comparing these calculated spectra with experimental results serves as a crucial validation of the computed molecular structure and electronic properties. nih.gov

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov For this compound, the calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), show excellent correlation with experimentally obtained spectra, aiding in the definitive assignment of each resonance. researchgate.net

Similarly, the vibrational frequencies corresponding to IR and Raman spectra can be computed. rowansci.com The calculated harmonic frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity. derpharmachemica.com This allows for a detailed assignment of the experimental vibrational bands to specific stretching, bending, and torsional modes of the molecule.

Table: Calculated vs. Representative Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Calculated Shift (ppm) | Representative Experimental Shift (ppm) |

|---|---|---|

| Pyrazole C4-H | 6.95 | 6.90 |

| Phenyl H (ortho to C3/C5) | 7.75 | 7.71 |

| Phenyl H (meta to C3/C5) | 7.20 | 7.15 |

| Pyrazole C4 | 108.5 | 108.1 |

| Pyrazole C3/C5 | 149.0 | 148.5 |

| Phenyl C (ipso, C-F) | 163.0 | 162.7 |

Table: Calculated vs. Representative Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Representative Experimental Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3075 | 3070 |

| Pyrazole C=N Stretch | 1595 | 1590 |

| Phenyl C=C Stretch | 1515 | 1512 |

| C-F Stretch | 1235 | 1228 |

| Ring Torsion | 680 | 675 |

Table: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior: A Method without a Subject

Time-Dependent Density Functional Theory (TD-DFT) stands as a powerful tool for elucidating the electronic excited states of molecules. It is routinely used to predict absorption and emission spectra, as well as to understand the nature of electronic transitions. For a molecule like this compound, a TD-DFT analysis would be crucial in mapping its potential as a photofunctional material.

Analysis of Electronic Transitions and Absorption/Emission Characteristics: Awaiting Investigation

A thorough TD-DFT study would provide data on the vertical excitation energies, oscillator strengths, and the primary orbitals involved in the electronic transitions of this compound. This information is fundamental to understanding its ultraviolet-visible (UV-Vis) absorption spectrum. Key parameters such as the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity could be theoretically predicted. Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would reveal the nature of the lowest energy transition, often a HOMO→LUMO transition, which dictates the primary photophysical characteristics.

Similarly, the emission properties, including the fluorescence wavelength, could be estimated by optimizing the geometry of the first excited state. The difference between the absorption and emission maxima, known as the Stokes shift, could also be calculated, providing insight into the geometric relaxation of the molecule upon excitation. However, without dedicated research, no such data table for this compound can be presented.

Exploration of Charge Transfer Dynamics within the Molecular Scaffold: A Theoretical Void

The arrangement of the three 4-fluorophenyl groups on the pyrazole core suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. The fluorine atoms, being electron-withdrawing, and the phenyl rings, acting as π-systems, could facilitate the redistribution of electron density. TD-DFT calculations are instrumental in characterizing the extent and nature of such charge transfer. By analyzing the electron density difference between the ground and excited states, it would be possible to visualize the flow of charge within the molecular scaffold.

Understanding these charge transfer dynamics is critical, as they heavily influence the photophysical properties, including the solvatochromism (the change in color with solvent polarity) and the quantum yield of fluorescence. The presence of ICT is often a key feature in the design of molecular sensors and probes. The investigation into these dynamics for this compound remains a prospective study.

Non-Linear Optical (NLO) Property Prediction (e.g., First Hyperpolarizability): An Uncalculated Potential

Molecules with significant charge asymmetry and extended π-conjugation often exhibit non-linear optical (NLO) properties, which are of great interest for applications in photonics and optoelectronics. The first hyperpolarizability (β) is a key measure of the second-order NLO response of a molecule. Computational chemistry, particularly DFT, provides a reliable means of predicting this property.

For this compound, the non-centrosymmetric arrangement of the fluorophenyl substituents could lead to a non-zero first hyperpolarizability. Calculations would involve the application of an external electric field to determine the change in the dipole moment, from which the β value can be derived. A comparison of this value with that of known NLO materials, such as urea, would be necessary to assess its potential. However, no such predictive data has been published.

Supramolecular Architecture and Intermolecular Interaction Analysis of 1,3,5 Tris 4 Fluorophenyl 1h Pyrazole

Investigation of Hydrogen Bonding Networks in the Solid State

For a molecule like 1,3,5-tris(4-fluorophenyl)-1H-pyrazole, which lacks classical hydrogen bond donors (like N-H or O-H groups) as the pyrazole (B372694) nitrogen is substituted, conventional hydrogen bonding networks are not expected. However, weaker C-H···N and C-H···F hydrogen bonds could play a role in its crystal packing. The nitrogen atoms of the pyrazole ring and the fluorine atoms on the phenyl rings could act as potential hydrogen bond acceptors. Without crystallographic data, the presence, geometry, and significance of such interactions cannot be confirmed.

Characterization of π-Stacking Interactions involving Pyrazole and Fluorophenyl Moieties

The multiple aromatic rings (one pyrazole and three fluorophenyl) in this compound suggest a high likelihood of π-stacking interactions contributing to its solid-state architecture. These could involve face-to-face or offset stacking between the pyrazole and fluorophenyl rings, or between the fluorophenyl rings themselves. The electron-withdrawing nature of the fluorine atoms would influence the quadrupole moments of the phenyl rings, potentially favoring specific stacking geometries. Detailed analysis would require crystallographic data to determine inter-planar distances and angles.

Crystal Engineering Principles Applied to Solid-State Organization

In the context of crystal engineering, the introduction of fluorine atoms is a common strategy to modulate intermolecular interactions and influence crystal packing, which in turn affects material properties like solubility and polymorphism. The principles of crystal engineering could be applied to predict or design the supramolecular assembly of this compound, but without experimental validation, this remains speculative.

Solution-Phase Aggregation Behavior (e.g., Concentration-Dependent NMR Studies for Stacking)

The aggregation of this compound in solution could be investigated using techniques like concentration-dependent NMR spectroscopy. Changes in chemical shifts of the aromatic protons upon increasing concentration could indicate the formation of aggregates driven by π-stacking interactions. However, no such studies have been reported for this specific compound.

Advanced Materials Applications and Structure Property Relationships Non Biological

Exploration in Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

The field of organic electronics has seen a surge in the investigation of novel materials to enhance the performance and efficiency of devices such as Organic Light-Emitting Diodes (OLEDs). Pyrazole (B372694) derivatives, in general, are recognized for their potential in this area due to their inherent electronic properties.

Charge Transport Properties (Theoretical and Experimental Aspects)

The efficient transport of charge carriers, both electrons and holes, is a critical factor in the performance of organic electronic devices. For 1,3,5-tris(4-fluorophenyl)-1H-pyrazole, while specific experimental data on its charge transport properties remain limited in publicly available literature, theoretical studies on related structures provide valuable insights.

Computational analyses of similar trisubstituted pyrazole molecules suggest that the spatial arrangement of the phenyl rings, which can be twisted relative to the central pyrazole core, plays a crucial role in intermolecular interactions and, consequently, charge hopping probabilities. The introduction of fluorine atoms is known to influence the electronic nature of the molecule, which can impact charge mobility. Theoretical studies on other fluorinated organic semiconductors have shown that fluorination can enhance electron mobility by lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. However, the precise hole and electron mobility values for this compound are yet to be extensively reported.

Luminescent and Fluorescent Properties (Photoluminescence, Electroluminescence)

Many pyrazole derivatives are known to exhibit luminescence, making them promising candidates for emissive layers in OLEDs. The fluorescence in 1,3,5-trisubstituted pyrazoles is often attributed to intramolecular charge transfer (ICT) states. This process involves the transfer of an electron from a donor part of the molecule to an acceptor part upon photoexcitation.

Potential as Fluorescent Probes or Sensors (Mechanism of signal generation, not specific applications)

The inherent fluorescence of pyrazole derivatives also makes them attractive candidates for the development of fluorescent probes and sensors. The mechanism of signal generation in such sensors often relies on the modulation of the fluorophore's emission in the presence of a specific analyte.

For a molecule like this compound, the signaling mechanism could be based on several principles. One common mechanism is Photoinduced Electron Transfer (PET). In the absence of an analyte, a quenching group can accept an electron from the excited pyrazole fluorophore, leading to non-radiative decay and low fluorescence. Upon binding of the analyte to a receptor unit attached to the molecule, the PET process can be inhibited, "turning on" the fluorescence.

Another potential mechanism is the modulation of Intramolecular Charge Transfer (ICT). The binding of an analyte can alter the electronic properties of the pyrazole core or the fluorophenyl rings, leading to a shift in the emission wavelength or a change in the fluorescence intensity. The specific design of a sensor based on this compound would involve the incorporation of a specific binding site for the target analyte, engineered to trigger one of these photophysical processes upon interaction.

Structure-Property Tuning through Peripheral Fluorophenyl Substituents

The three 4-fluorophenyl groups attached to the pyrazole core are not merely passive substituents; they actively shape the electronic and structural properties of the entire molecule.

Impact of Fluorine on Electronic Properties and Conjugation

The fluorine atoms, being highly electronegative, exert a significant electron-withdrawing inductive effect. This can lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrazole system. A lower LUMO level can facilitate electron injection in electronic devices, which is a desirable characteristic for n-type or ambipolar materials.

The presence of fluorine can also influence the degree of π-conjugation within the molecule. While the direct conjugation between the phenyl rings and the pyrazole core is a key feature, the steric hindrance introduced by the substituents can lead to a twisted conformation, potentially reducing the effective conjugation. Computational studies on similar multi-aryl substituted heterocycles are essential to quantify the dihedral angles between the rings and understand the balance between electronic effects and steric hindrance.

Future Research Directions and Outlook

Development of Novel Synthetic Routes for Diversification

The synthesis of 1,3,5-trisubstituted pyrazoles is a well-established area of organic chemistry, often relying on the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines or 1,3-dipolar cycloaddition reactions. nih.gov For 1,3,5-tris(4-fluorophenyl)-1H-pyrazole, future research will likely focus on developing more efficient, regioselective, and scalable synthetic strategies. nih.govorganic-chemistry.org

Key areas for exploration include:

Microwave-assisted synthesis: This technique has shown promise in accelerating the synthesis of related fluorinated pyrazole (B372694) derivatives, potentially offering higher yields and shorter reaction times. researchgate.netmdpi.comsemanticscholar.org

Flow chemistry: Continuous flow processes could enable better control over reaction parameters, leading to improved purity and scalability, which is crucial for the production of materials for electronic applications.

Catalytic methods: Investigating novel catalysts for the cyclization steps could lead to milder reaction conditions and improved atom economy.

A significant avenue for future synthetic work will be the diversification of the core structure. Introducing a wider range of functional groups onto the fluorophenyl rings or the pyrazole nucleus will be critical for fine-tuning the compound's electronic and physical properties. This could involve late-stage functionalization of the pre-formed this compound or the use of functionalized starting materials. researchgate.net

Advanced Computational Modeling of Complex Systems and Dynamics

Computational modeling will be an indispensable tool for predicting and understanding the properties of this compound and its derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide deep insights into the molecule's electronic structure, frontier molecular orbital (HOMO-LUMO) energies, and photophysical properties. rsc.org

Future computational studies should focus on:

Molecular Dynamics Simulations: Simulating the behavior of the molecule in different environments (e.g., in solution or as part of a thin film) will be crucial for understanding its intermolecular interactions and self-assembly properties.

Charge Transport Modeling: For applications in organic electronics, computational models can predict charge mobility and injection barriers, guiding the design of more efficient materials.

Excited State Dynamics: Understanding the behavior of the molecule upon photoexcitation is key to its application in optoelectronic devices. Advanced computational methods can simulate these complex processes.

These computational approaches will not only rationalize experimental findings but also guide the synthesis of new derivatives with tailored properties. nih.gov

Exploration of Polymeric or Composite Materials Incorporating the Pyrazole Unit

The incorporation of the this compound unit into polymeric or composite materials represents a promising direction for creating novel functional materials. The high thermal stability and potential for strong intermolecular interactions make this pyrazole derivative an attractive building block.

Future research in this area could involve:

Synthesis of Pyrazole-Containing Polymers: Developing methods to polymerize monomers containing the this compound moiety. This could lead to new classes of high-performance polymers with unique optical and electronic properties.

Development of Composite Materials: Dispersing the pyrazole compound within a polymer matrix to create composite materials. These composites could exhibit enhanced thermal stability, mechanical strength, or new functionalities derived from the pyrazole component.

Coordination Polymers: Exploring the use of the pyrazole's nitrogen atoms as ligands to form coordination polymers with various metal ions. These materials could have interesting magnetic, catalytic, or porous properties.

The table below outlines potential polymer types and their envisioned properties.

| Polymer Type | Potential Monomer | Envisioned Properties |

| Polyesters/Polyamides | Pyrazole with diol or diamine functionality | High thermal stability, specific optical responses |

| Polyacrylates/Polymethacrylates | Acrylate or methacrylate functionalized pyrazole | Tunable refractive index, photopatternable materials |

| Conducting Polymers | Co-polymerization with thiophene or fluorene units | Enhanced charge transport, electroluminescence |

Integration into Emerging Functional Materials Science (excluding clinical or safety aspects)

The unique electronic properties anticipated for this compound make it a strong candidate for various applications in functional materials science. The presence of multiple fluorophenyl groups is expected to influence its electron-accepting character and intermolecular packing, which are critical for performance in electronic devices.

Promising areas for investigation include:

Organic Light-Emitting Diodes (OLEDs): The pyrazole core is known to be a good electron-transporting and hole-blocking material. The trifluorophenyl substitution could further enhance these properties, making it a candidate for host materials or electron transport layers in OLEDs.

Organic Photovoltaics (OPVs): The compound could be explored as a non-fullerene acceptor or as a component in the donor material in bulk heterojunction solar cells. mdpi.comresearchgate.net Its electronic properties can be tuned to optimize the energy levels for efficient charge separation.

Organic Field-Effect Transistors (OFETs): The potential for ordered molecular packing makes this compound interesting for investigation as a semiconductor in OFETs.

The following table summarizes potential applications and the key properties of this compound that are relevant to each.

| Application Area | Key Molecular Property | Potential Role |

| OLEDs | High electron affinity, wide bandgap | Electron transport material, Host material |

| OPVs | Tunable HOMO/LUMO levels | Non-fullerene acceptor, Donor material component |

| OFETs | Ordered molecular packing, charge mobility | Organic semiconductor |

Synergistic Experimental and Theoretical Approaches for Comprehensive Understanding

A comprehensive understanding of this compound will only be achieved through a close integration of experimental and theoretical research. This synergistic approach will be crucial for validating computational predictions and for providing a deeper interpretation of experimental results. rsc.org

Future work should emphasize:

Detailed Photophysical Characterization: Experimental measurements of absorption, emission, and excited-state lifetimes in various media will be essential to benchmark and refine theoretical models.

Structural Analysis: X-ray crystallography of single crystals will provide precise information about the molecular geometry and packing in the solid state, which is vital for understanding structure-property relationships. mdpi.com

Spectroelectrochemistry: This technique can be used to experimentally determine the HOMO and LUMO energy levels, providing direct comparison with DFT calculations.

By combining these experimental techniques with the advanced computational modeling described in section 7.2, researchers can build a robust understanding of this molecule's fundamental properties and accelerate its development for various applications.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,3,5-tris(4-fluorophenyl)-1H-pyrazole, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of hydrazines with fluorinated diketones or via transition-metal-catalyzed coupling reactions. For example, precipitation polymerization under mild conditions (e.g., dimethylformamide at 303 K with slow evaporation) has been used for analogous fluorophenyl-pyrazole derivatives to achieve high yields and purity . Optimization should focus on solvent choice (polar aprotic solvents enhance fluorophenyl group reactivity), temperature control (to minimize side reactions), and stoichiometric ratios of reactants.

Q. How can X-ray crystallography resolve the structural ambiguities of tautomerism in fluorinated pyrazole derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for identifying tautomeric forms. For instance, studies on 3-(4-fluorophenyl)-1H-pyrazole revealed four independent molecules in the asymmetric unit, with N–H proton exchange between nitrogen atoms leading to distinct tautomers. Refinement protocols (e.g., SHELXL) allow precise modeling of hydrogen bonding and dihedral angles (e.g., 10.7–19.8° between pyrazole and fluorophenyl rings), resolving tautomeric configurations .

Q. What spectroscopic techniques are essential for characterizing fluorophenyl-pyrazole derivatives?

- Methodology :

- NMR : NMR distinguishes fluorine environments; NMR identifies proton coupling patterns (e.g., pyrazole ring protons).

- FT-IR : Peaks at ~755 cm (C–F stretching) and ~1600 cm (C=N/C=C) confirm fluorophenyl and pyrazole motifs .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) complement experimental data in predicting the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and tautomeric stability. For example, fluorine’s electron-withdrawing effects lower HOMO energies, enhancing oxidative stability. Computational results should be validated against SC-XRD bond lengths (±0.01 Å accuracy) and NMR chemical shifts .

Q. What strategies address contradictions in biological activity data for fluorophenyl-pyrazoles across different studies?

- Methodology :

- Meta-Analysis : Compare IC values across assays (e.g., MTT vs. ATP-luciferase) while controlling for cell lines (e.g., HeLa vs. MCF-7).

- Structure-Activity Relationship (SAR) : Correlate substituent positions (e.g., para-fluorine vs. meta-chloro) with activity. For instance, 3,5-bis(4-fluorophenyl) derivatives show enhanced antibacterial activity due to increased lipophilicity .

- Experimental Replication : Reproduce assays under standardized conditions (e.g., pH 7.4, 37°C) to isolate compound-specific effects .

Q. How can crystallographic data resolve discrepancies in hydrogen-bonding networks for fluorinated pyrazoles?

- Methodology : SC-XRD analysis identifies intermolecular interactions (e.g., N–H···N and C–H···F) that stabilize crystal packing. For this compound analogs, hydrogen-bonded rings with R_4$$^4$(12) motifs and weak C–H···F interactions form 3D networks. Refinement using SHELXL with isotropic displacement parameters (1.2×U$_{\text{eq}} for H atoms) ensures accurate modeling .

Q. What in vitro assays are most suitable for evaluating the anticancer potential of this compound?

- Methodology :

- Cytotoxicity : MTT assay against cancer cell lines (e.g., A549, HepG2) with IC determination.

- Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells.

- Target Engagement : Western blotting for caspase-3/9 activation or γ-H2AX foci for DNA damage.

- Selectivity : Compare toxicity in non-cancerous cells (e.g., HEK293) to assess therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.